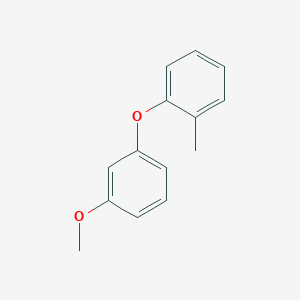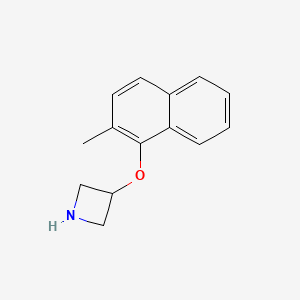![molecular formula C13H9NO2 B11891689 5H-Indeno[1,2-b]pyridine-5-carboxylic acid CAS No. 115623-53-5](/img/structure/B11891689.png)
5H-Indeno[1,2-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indeno[1,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with an indene moiety, making it a polycyclic aromatic hydrocarbon. Its molecular formula is C_12H_9NO_2, and it is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as a catalyst . This method allows for the direct formation of the compound through a sequential multicomponent reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound interferes with DNA replication and transcription, leading to its anticancer effects. The presence of the pyridine ring allows for resonance stabilization of intermediates, enhancing its reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Spiro-indeno[1,2-b]pyridine: Noted for its synthetic versatility and biological activity.
Uniqueness
5H-Indeno[1,2-b]pyridine-5-carboxylic acid stands out due to its specific fusion of the pyridine and indene rings, which imparts unique chemical and biological properties. Its ability to inhibit topoisomerase enzymes and its potential as an anticancer agent highlight its distinctiveness among similar compounds.
Properties
CAS No. |
115623-53-5 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5H-indeno[1,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c15-13(16)11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H,(H,15,16) |
InChI Key |
UHTGCTBHFHVONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)


![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)


![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)

